3-[(mesitylamino)sulfonyl]-N-(2-nitrophenyl)benzamide
Overview
Description
3-[(Mesitylamino)sulfonyl]-N-(2-nitrophenyl)benzamide, also known as mesitylsulfonamide nitrobenzamide (MSNB), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of MSNB is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and metabolism. MSNB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. MSNB has also been shown to inhibit the growth of Candida albicans, a common fungal pathogen.
Biochemical and Physiological Effects:
MSNB has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that MSNB inhibits the activity of carbonic anhydrase IX and the growth of Candida albicans. In vivo studies have shown that MSNB exhibits anticancer activity in mouse models of breast cancer and lung cancer. MSNB has also been shown to exhibit anti-inflammatory activity in a mouse model of acute lung injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of MSNB is its versatility. MSNB can be easily synthesized and modified to suit a wide range of applications. However, MSNB also has some limitations. For example, MSNB is relatively unstable and can decompose over time. MSNB is also highly toxic and must be handled with care.
Future Directions
There are many potential future directions for MSNB research. One possible direction is the development of more stable and less toxic derivatives of MSNB. Another possible direction is the investigation of MSNB as a potential treatment for other diseases, such as diabetes and Alzheimer's disease. Additionally, MSNB could be further explored as a building block for the synthesis of new materials with unique properties.
Scientific Research Applications
MSNB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, MSNB has been shown to exhibit anticancer, antifungal, and antibacterial properties. In materials science, MSNB has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, MSNB has been used as a ligand for the synthesis of chiral catalysts.
properties
IUPAC Name |
N-(2-nitrophenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-14-11-15(2)21(16(3)12-14)24-31(29,30)18-8-6-7-17(13-18)22(26)23-19-9-4-5-10-20(19)25(27)28/h4-13,24H,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRKVUFIUYMXES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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